molecular formula C19H30O3Si B14285865 tert-Butyltris[(pent-4-yn-1-yl)oxy]silane CAS No. 137594-53-7

tert-Butyltris[(pent-4-yn-1-yl)oxy]silane

Cat. No.: B14285865
CAS No.: 137594-53-7
M. Wt: 334.5 g/mol
InChI Key: JNFTZFZTJHXZOP-UHFFFAOYSA-N
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Description

tert-Butyltris[(pent-4-yn-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three pent-4-yn-1-yloxy groups and one tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyltris[(pent-4-yn-1-yl)oxy]silane typically involves the reaction of tert-butyltrichlorosilane with pent-4-yn-1-ol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silanol, which subsequently undergoes condensation to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyltris[(pent-4-yn-1-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The alkyne groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The silicon-oxygen bonds can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., Grignard reagents) are used.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various organosilicon compounds with different functional groups.

Scientific Research Applications

tert-Butyltris[(pent-4-yn-1-yl)oxy]silane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: Potential use in the development of bioactive molecules and as a tool for studying biological processes.

    Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyltris[(pent-4-yn-1-yl)oxy]silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways depend on the specific reactions and applications. For example, in drug delivery, the compound’s ability to form stable complexes with therapeutic agents can enhance their bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl(pent-4-yn-1-yloxy)silane
  • Di-tert-butylsilane
  • tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyltris[(pent-4-yn-1-yl)oxy]silane is unique due to its three alkyne groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications compared to similar compounds that may have fewer reactive sites or different functional groups.

Properties

CAS No.

137594-53-7

Molecular Formula

C19H30O3Si

Molecular Weight

334.5 g/mol

IUPAC Name

tert-butyl-tris(pent-4-ynoxy)silane

InChI

InChI=1S/C19H30O3Si/c1-7-10-13-16-20-23(19(4,5)6,21-17-14-11-8-2)22-18-15-12-9-3/h1-3H,10-18H2,4-6H3

InChI Key

JNFTZFZTJHXZOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](OCCCC#C)(OCCCC#C)OCCCC#C

Origin of Product

United States

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